2-Mercaptobenzimidazole

Description

Significance of the Benzimidazole Core in Chemical and Biological Sciences

Benzimidazole, a bicyclic heterocyclic aromatic organic compound, is formed by the fusion of benzene and imidazole. iosrphr.orgjocpr.com This core structure is a "privileged" scaffold in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity, leading to a diverse range of pharmacological activities. iosrphr.orgijpsjournal.com The versatility of the benzimidazole nucleus allows for the synthesis of a wide array of derivatives with applications as anti-ulcers, antihypertensives, analgesics, anti-inflammatories, antivirals, antifungals, and anticancer agents. iosrphr.orgjocpr.comijpsjournal.comorientjchem.org The first benzimidazole was synthesized in 1872 by Hoebrecker. iosrphr.org A prominent natural example is N-ribosyl-dimethylbenzimidazole, which acts as an axial ligand for cobalt in vitamin B12. iosrphr.orgjocpr.com Its structural importance has made it a focal point for synthetic organic chemists. iosrphr.orgorientjchem.org

Overview of 2-Mercaptobenzimidazole as a Prominent Heterocyclic Thiol

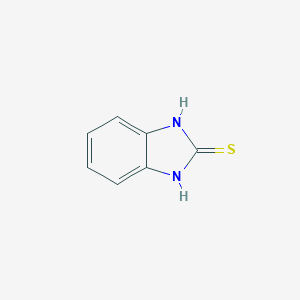

This compound (2-MBI) is a derivative of benzimidazole distinguished by a thiol (-SH) group at the 2-position. ijmrhs.comijmrhs.com This sulfur-containing heterocyclic compound is also known as 1,3-dihydro-2H-benzimidazole-2-thione or 2-benzimidazolethiol. The presence of the thioamide group (-N-C=S) allows for the existence of two tautomeric forms: the thione and the thiol. anjs.edu.iqresearchgate.net This reactivity makes it a versatile intermediate for synthesizing a variety of derivatives with substituents on either the nitrogen or sulfur atoms. anjs.edu.iq 2-MBI is recognized for its utility as a corrosion inhibitor, an antioxidant, and a rubber accelerator. chemiis.comxchemi.com

Historical Context and Evolution of this compound Research Trajectories

Research into this compound and its derivatives has evolved significantly over the years, branching out from its initial applications. Initially recognized for its industrial uses, such as an antioxidant in the rubber industry to prevent degradation and improve the lifespan of products, its research trajectory has expanded into various scientific fields. chemiis.com In medicinal chemistry, derivatives of 2-MBI have been explored for a wide range of biological activities. ijmrhs.comijmrhs.comscispace.com More recently, research has focused on its application as a corrosion inhibitor for various metals in different acidic environments. onepetro.orgscilit.commdpi.com The compound's ability to form protective films on metal surfaces has been a subject of extensive study. chemiis.comonepetro.org Furthermore, its role as a ligand in coordination chemistry for the synthesis of novel metal complexes with potential applications in materials science and catalysis is an active area of investigation. cymitquimica.comtandfonline.commdpi.com

Chemical Properties and Synthesis of this compound

Molecular Structure and Tautomerism

This compound (MBI) is a heterocyclic compound with the chemical formula C₇H₆N₂S. chemiis.com It exists in a tautomeric equilibrium between two forms: the thione form (1,3-dihydro-2H-benzimidazole-2-thione) and the thiol form (this compound). anjs.edu.iqresearchgate.netumanitoba.ca Theoretical and experimental studies have shown that the thione tautomer is the more stable and dominant form in both the gaseous phase and in solution. umanitoba.caresearchgate.net The molecular structure consists of a fused benzene and imidazole ring, with a sulfur atom attached to the C2 carbon of the imidazole ring. researchgate.net

Table 1: General and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₆N₂S |

| Molecular Weight | 150.2 g/mol xchemi.com |

| Appearance | Off-white to pale yellow crystalline powder chemiis.com |

| Melting Point | Approximately 300-304 °C chemiis.comchemicalbook.comchemicalbook.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. chemiis.com |

| CAS Number | 583-39-1 xchemi.com |

Synthesis Methods

Several methods have been developed for the synthesis of this compound. The most common and established methods involve the reaction of o-phenylenediamine with either carbon disulfide or potassium ethyl xanthate.

Reaction with Carbon Disulfide : This method involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide (KOH) in an alcoholic solution. nih.govderpharmachemica.com The mixture is typically refluxed for several hours to yield the 2-MBI product. nih.govderpharmachemica.com Variations of this method exist, including carrying out the reaction in an autoclave under pressure and elevated temperature. anjs.edu.iq

Reaction with Potassium Ethyl Xanthate : An alternative synthesis route involves heating a mixture of o-phenylenediamine with potassium ethyl xanthate in aqueous ethanol. orgsyn.org This method is also performed under reflux conditions and provides a good yield of the final product. orgsyn.org

Other reported synthetic routes include the reaction of o-phenylenediamine with thiourea, N-aminorhodanine, and thiophosgene. orgsyn.orgorientjchem.org

Spectroscopic Data

The structure of this compound is confirmed through various spectroscopic techniques:

¹H NMR (DMSO-d₆) : The proton NMR spectrum typically shows a singlet for the -SH proton around δ 12.4 ppm and multiplets for the aromatic protons between δ 7.10 and 7.54 ppm. nih.govorientjchem.org

¹³C NMR (DMSO-d₆) : The carbon NMR spectrum displays a characteristic peak for the C=S carbon at approximately δ 167.12 ppm, with aromatic carbons appearing in the δ 119-139 ppm range. orientjchem.org

IR (KBr) : The infrared spectrum shows characteristic absorption bands for N-H stretching around 3094 cm⁻¹, S-H stretching near 2449 cm⁻¹, and C=S stretching. primescholars.com

High-Resolution Mass Spectrometry (HRMS) : The mass spectrum confirms the molecular weight of the compound, with the molecular ion peak [M+H⁺] observed at m/z 151.0327. nih.gov

Reactivity and Role in Chemical Transformations

Ligand in Coordination Chemistry

This compound is a versatile ligand in coordination chemistry due to the presence of both nitrogen and sulfur donor atoms. orientjchem.org It can coordinate to metal ions in several ways, acting as a monodentate, bidentate, or bridging ligand. researchgate.net The thione form typically coordinates through the sulfur atom, while the deprotonated thiol form can coordinate through both the sulfur and a nitrogen atom, forming stable chelate rings. researchgate.net It has been used to synthesize a variety of coordination polymers and metal complexes with transition metals such as Cd(II), Ni(II), Pd(II), and Pt(II). tandfonline.comresearchgate.net These complexes exhibit interesting structural features, including one-dimensional chains and two-dimensional layered structures, and some show promising photoluminescent properties. tandfonline.com

Synthetic Intermediate

This compound serves as a crucial starting material for the synthesis of a wide range of heterocyclic compounds. orientjchem.org Its reactive nature allows for various chemical transformations, including alkylation, acylation, and oxidation. anjs.edu.iq

Alkylation and S-Arylation : The thiol group can be readily alkylated or arylated to produce thioether derivatives. anjs.edu.iq For instance, it reacts with aromatic ketones to form 2-benzimidazolylthioacetophenones, which are key intermediates for synthesizing thiazolo[3,2-a]benzimidazoles. jddtonline.info S-arylation with substituted aryl iodides can be achieved using a copper catalyst. jddtonline.info

Oxidation : Oxidation of this compound can lead to the formation of a disulfide, while the oxidation of its thioether derivatives can yield sulfones. anjs.edu.iq

Pharmaceutical Intermediates : It is a key intermediate in the synthesis of important pharmaceuticals. For example, 5-Methoxy-2-mercaptobenzimidazole is a precursor for the proton pump inhibitors esomeprazole and omeprazole. jddtonline.info Similarly, 2-mercapto-5-difluoromethoxy-1H-benzimidazole is an essential intermediate for the synthesis of pantoprazole. primescholars.com

Applications in Academic Research

Corrosion Inhibition

This compound is widely studied as an effective corrosion inhibitor for various metals, particularly for carbon steel in acidic environments like hydrochloric acid and sulfuric acid. onepetro.orgscilit.commdpi.comijcce.ac.ir Its inhibitory action is attributed to its ability to adsorb onto the metal surface, forming a protective film that prevents corrosive agents from reaching the metal. chemiis.comchemicalbook.com

Research has shown that the efficiency of corrosion inhibition depends on factors such as the inhibitor concentration, temperature, and the nature of the corrosive medium. scilit.comijcce.ac.irijcce.ac.ir Studies have demonstrated that 2-MBI can achieve high inhibition efficiencies, often exceeding 90%, under optimal conditions. scilit.com The adsorption process is generally found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. scilit.comijcce.ac.ir Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that 2-MBI acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions. mdpi.comijcce.ac.ir

Antioxidant Properties

The antioxidant activity of this compound and its derivatives has been a subject of significant research. scispace.commdpi.comafricaresearchconnects.com This property is primarily attributed to its ability to scavenge free radicals and inhibit oxidative processes. chemiis.comxchemi.com In industrial applications, it is used as an antioxidant in rubber compounding to prevent oxidative degradation and enhance the durability of rubber products. chemiis.com

In biological and chemical studies, the antioxidant potential of 2-MBI analogs has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com The mercapto group is believed to play a crucial role in its antioxidant mechanism. mdpi.com Some studies have synthesized novel derivatives of 2-MBI to enhance their antioxidant capabilities, although the results can be varied. scispace.comafricaresearchconnects.commedjchem.com

Propriétés

IUPAC Name |

1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMYGUUIMTVXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3030-80-6 (zinc[2:1] salt) | |

| Record name | 2-Benzimidazolethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9025536 | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-mercaptobenzimidazole appears as white to yellow crystals or cream colored powder. Slight odor. (NTP, 1992), Glistening solid; [Merck Index] White to yellow or cream solid with a mild odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Benzimidazolethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>22.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 74.3 °F (NTP, 1992) | |

| Record name | SID24816414 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.42 (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

30.2 mmHg at 142 °F (NTP, 1992), 0.00000466 [mmHg] | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Benzimidazolethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-39-1 | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZIMIDAZOLETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/619CVM6HOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

577 to 579 °F (NTP, 1992) | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 2-mercaptobenzimidazole and Its Derivatives

Established Synthetic Pathways for the 2-Mercaptobenzimidazole Nucleus

The construction of the fundamental this compound ring system is primarily accomplished through reactions that build the imidazole portion onto a benzene precursor.

The most prevalent and historically significant method for synthesizing this compound involves the condensation of o-phenylenediamine with a single-carbon reagent containing sulfur. This approach is efficient and versatile, with several variations being widely used.

One common method involves reacting o-phenylenediamine with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) in an alcoholic solvent. rjptonline.orgresearchgate.net The mixture is typically refluxed for several hours, and upon neutralization with an acid such as acetic acid, this compound precipitates as a solid. rjptonline.org An alternative to carbon disulfide is the use of potassium ethyl xanthate, which reacts with o-phenylenediamine in an ethanol-water mixture under reflux. orgsyn.org This method is also known to produce high yields of the desired product. Other reagents, including thiourea and ammonium thiocyanate, have also been successfully employed in the condensation with o-phenylenediamine to yield the 2-MBI core. orgsyn.orgorientjchem.org A novel approach involves the condensation of o-phenylenediamines with N-aminorhodanine in xylene, which also provides the 2-MBI derivatives in good yields. orientjchem.org

| Reagent | Base/Solvent | Reaction Conditions | Yield | Reference |

| Carbon Disulfide (CS₂) | KOH / Methanol | Reflux for 8 hours | - | rjptonline.org |

| Potassium Ethyl Xanthate | Ethanol / Water | Reflux for 3 hours | 84-86.5% | orgsyn.org |

| N-aminorhodanine | Xylene | Heated for 5-8 hours | 80-87% | orientjchem.org |

| Thiourea | - | Heated to 170–180°C | - | orgsyn.org |

Table 1: Comparison of Classical Condensation Reactions for 2-MBI Synthesis.

Beyond building the ring system from o-phenylenediamine, another strategy involves the introduction of the thiol group onto a pre-existing benzimidazole structure. This is particularly useful for creating specific derivatives. One such method involves the thiolation of a carbonyl group at the 2-position of a benzimidazole precursor. For instance, a benzimidazol-2-one can be converted to its corresponding 2-thiol derivative using a thionating agent like Lawesson's reagent. nih.gov Another reported method involves heating 1-alkylbenzimidazoles with elemental sulfur at high temperatures (e.g., 180°C) to yield the corresponding 1-alkyl-2-mercaptobenzimidazoles.

Classical Condensation Reactions in this compound Synthesis

Diverse Derivatization Strategies of this compound

The this compound molecule possesses a reactive thiol group and an acidic N-H proton, making it an ideal substrate for a wide array of derivatization reactions. These modifications are key to tuning the molecule's properties.

Alkylation is one of the most fundamental derivatization strategies for 2-MBI. The molecule exists in a tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH), which allows for alkylation to occur at either the sulfur (S-alkylation) or nitrogen (N-alkylation) atom. ijmrhs.com The selectivity of the reaction is often controlled by the reaction conditions.

S-alkylation is typically favored and can be achieved by reacting 2-MBI with various alkyl or aryl halides. researchgate.netresearchgate.net The use of phase-transfer catalysis (PTC) in a two-phase medium (e.g., aqueous KOH/organic solvent) has been shown to be highly effective for selective S-alkylation. tandfonline.comtandfonline.comacs.org Studies have demonstrated that when using a limited amount of the alkylating agent relative to 2-MBI, S-alkylation is the predominant pathway, with no N-alkylation products being formed. tandfonline.comtandfonline.com A variety of alkylating agents, including bromoethane, α-bromo-m-xylene, and allyl bromide, have been used to synthesize S-substituted derivatives. tandfonline.comacs.orgjcsp.org.pk

N-alkylation can also be achieved, sometimes concurrently with S-alkylation. For instance, a one-step method using n-alkyl bromides under solid-liquid phase transfer catalysis can lead to 1,3-dialkyl-2-alkylthio-1H-benzimidazolium bromides, where both nitrogen atoms and the sulfur atom are alkylated. nih.gov In some cases, a new series of N-acylhydrazone derivatives has been synthesized through a process involving both S-alkylation and subsequent N-alkylation. nih.govsci-hub.se

| Alkylating Agent | Conditions | Product Type | Reference |

| α-bromo-m-xylene | Phase-Transfer Catalysis (TBAB, KOH) | Selective S-Alkylation | tandfonline.comtandfonline.com |

| Allyl Bromide | Phase-Transfer Catalysis (QOH, KOH) | Selective S-Alkylation | acs.org |

| Trialkylphosphite | Phosphorus oxychloride | S-Alkylation | researchgate.netasianpubs.org |

| n-Alkyl Bromides | Phase-Transfer Catalysis (TBAB, K₂CO₃) | S,N,N-Trialkylation | nih.gov |

| Ethyl-2-chloroacetate | - | N-Alkylation (following S-alkylation) | nih.govsci-hub.se |

Table 2: Examples of S- and N-Alkylation Reactions of 2-MBI.

The Mannich reaction is a powerful tool for the N-functionalization of 2-MBI. This reaction involves the aminoalkylation of the acidic N-H proton of the imidazole ring. It is a one-pot, three-component condensation between 2-MBI (the active hydrogen compound), an aldehyde (typically formaldehyde), and a secondary amine. rjptonline.orgjocpr.com This reaction leads to the formation of N-aminomethyl derivatives, known as Mannich bases. rjptonline.orguobaghdad.edu.iq A variety of secondary amines, such as sulfonamides and other cyclic or acyclic amines, have been used to synthesize a diverse library of 2-MBI Mannich bases. rjptonline.orgjocpr.comresearchgate.netjocpr.com The reaction is generally carried out in a solvent like methanol under ice-cold conditions, followed by refluxing. jocpr.comscispace.com

The synthesis of Schiff bases and hydrazones from 2-MBI is a multi-step process that leverages other derivatization techniques. jcsp.org.pk This pathway typically begins with the S-alkylation of 2-MBI with a haloester, such as ethyl chloroacetate, to introduce an ester functionality. jcsp.org.pkuobaghdad.edu.iqmedcraveonline.com The resulting ester is then treated with hydrazine hydrate to convert it into the corresponding acyl hydrazide. nih.govsci-hub.se

Green Chemistry Principles and Sustainable Synthetic Routes for this compound Analogues

The development of eco-friendly and energy-efficient synthetic methods is a primary focus in modern organic chemistry. rsc.org For the synthesis of this compound (2-MBI) analogues, several strategies have been developed that align with the principles of green chemistry, emphasizing reduced solvent use, energy efficiency, and operational simplicity.

One notable sustainable approach involves the reaction of this compound with 1,3-diketones. Research has demonstrated that visible-light irradiation can promote a regioselective [3+2] cyclo-condensation, leading to the formation of 6-substituted-2-aroyl-3-methylbenzimidazo[2,1-b]thiazole derivatives in high yields. rsc.org This method stands in contrast to conventional approaches that may require harsh conditions or produce different regioisomers. The key advantages of this visible-light-mediated strategy include its eco-friendly nature, short reaction times, and high efficiency and selectivity. rsc.org

Another green synthetic route employs microwave-assisted, solventless conditions. researchgate.net By using a solid support such as silica gel or neutral alumina, derivatives of 2-MBI can be synthesized in moderate to high yields. This method significantly reduces reaction times and eliminates the need for potentially hazardous solvents, contributing to a cleaner synthetic process. researchgate.net The initial step in this process is often the alkylation of 2-MBI with various alkyl or aryl halides to produce thioether compounds. researchgate.net

Solvent-free methods have also proven effective. For instance, a solvent-free approach for reacting this compound and 1,3-diketones in the presence of N-bromosuccinimide (NBS) yielded 2-((1-acetyl-1H-benzo nih.govdergipark.org.trimidazole-2-yl)thio)-1-arylethan-1-one derivatives. rsc.org These one-step protocols are characterized by their operational simplicity and high efficiency. rsc.org

The following table summarizes and compares different synthetic conditions for producing 2-MBI derivatives, highlighting the shift towards sustainable practices.

| Method | Conditions | Products | Key Green Features | Reference |

| Visible-Light Irradiation | Visible light, N-bromosuccinimide (NBS) | 6-substituted-2-aroyl-3-methylbenzimidazo[2,1-b]thiazoles | Energy-efficient, eco-friendly, short reaction times, high selectivity | rsc.org |

| Solvent-Free | N-bromosuccinimide (NBS), no solvent | 2-((1-acetyl-1H-benzo nih.govdergipark.org.trimidazole-2-yl)thio)-1-arylethan-1-ones | Eliminates solvent waste, operational simplicity | rsc.org |

| Microwave-Assisted | Solid support (silica gel, alumina), microwave irradiation, solventless | Thioether derivatives | Reduced reaction time, solvent-free, high yields | researchgate.net |

Synthesis of Functionalized this compound Nanoconjugates

The unique properties of this compound, particularly the reactivity of its thiol group, make it an excellent candidate for surface functionalization of nanomaterials. Its ability to form self-assembled monolayers (SAMs) on metallic surfaces is of particular interest. acs.org

Integration with Gold Nanoparticles and Associated Methodologies

The conjugation of this compound and its derivatives with gold nanoparticles (AuNPs) has led to the development of novel nanomaterials with tailored properties. The synthesis of these nanoconjugates often leverages the strong affinity between the sulfur atom in the mercapto group and the gold surface.

A prominent method for creating these conjugates is the one-pot synthesis . This approach is valued for being simple, rapid, and cost-effective. dovepress.com In a typical procedure, 5-amino-2-mercaptobenzimidazole (5-A-2MBI) is used to both reduce a gold salt (HAuCl₄·3H₂O) and stabilize the resulting nanoparticles. dovepress.comnih.gov The process involves adding the gold salt dropwise to a mixture containing 5-A-2MBI, triethylamine, and a surfactant like Tween 80 in an aqueous solution. nih.gov The 5-A-2MBI serves a dual role due to its strong reducing properties, facilitating the formation of 5-A-2MBI functionalized gold nanoparticles (5-A-2MBI_Au NPs). dovepress.comnih.gov This single-step process is highly efficient and produces stable nanoconjugates. nih.govtandfonline.comnih.gov

Another advanced methodology involves a two-step process to create nanoparticle-on-a-mirror (NPoM) cavities . This technique begins with the functionalization of a flat gold surface with a self-assembled monolayer (SAM) of 5-amino-2-mercaptobenzimidazole. acs.org Subsequently, gold nanoparticles are deposited onto this functionalized surface. To enhance the deposition, the affinity between the 5-A-2MBI SAM and the AuNPs can be increased by protonating the SAM through immersion in an acidic solution. acs.org This method allows for precise control over the nanostructure, creating plasmonic cavities that significantly enhance light-matter interactions. acs.org

Researchers have also synthesized ultrasmall (less than 3 nm) gold nanoparticles modified with different this compound derivatives to investigate the effect of interfacial charge. nih.gov These derivatives include 5-carboxylic-2-mercaptobenzimidazole (CMB), 5-methoxy-2-mercaptobenzimidazole (MMB), and 5-amino-2-mercaptobenzimidazole (AMB). The synthesis allows for the creation of AuNPs with electronegative (CMB-AuNPs), electroneutral (MMB-AuNPs), and electropositive (AMB-AuNPs) surfaces, providing a platform to study charge-dependent interactions. nih.gov

The table below details the methodologies for integrating 2-MBI derivatives with gold nanoparticles.

| Methodology | 2-MBI Derivative Used | Description | Key Features | Reference |

| One-Pot Synthesis | 5-amino-2-mercaptobenzimidazole (5-A-2MBI) | Simultaneous reduction of HAuCl₄ and stabilization of AuNPs by 5-A-2MBI in an aqueous solution. | Simple, rapid, cost-effective, single-step process. | dovepress.comnih.govtandfonline.com |

| Nanoparticle-on-a-Mirror (NPoM) | 5-amino-2-mercaptobenzimidazole (5-A-2MBI) | Formation of a SAM of 5-A-2MBI on a flat gold surface, followed by deposition of AuNPs. | Creates plasmonic cavities, precise structural control. | acs.org |

| Surface Modification of Ultrasmall AuNPs | 5-carboxylic-2-MBI (CMB), 5-methoxy-2-MBI (MMB), 5-amino-2-MBI (AMB) | Modification of pre-synthesized ultrasmall AuNPs to create surfaces with varying charges. | Allows for investigation of interfacial charge effects. | nih.gov |

Surface Chemistry and Adsorption Phenomena of 2-mercaptobenzimidazole

Adsorption Mechanisms on Metallic Surfaces

The adsorption of 2-MBI on metallic surfaces is a complex process influenced by the nature of the metal, the surface's oxidation state, and the surrounding environment. The molecule's ability to exist in two tautomeric forms, thione and thiol, adds another layer of complexity to its adsorption behavior.

Interaction with Copper and Copper Alloys

2-Mercaptobenzimidazole is a well-established and effective corrosion inhibitor for copper and its alloys. doi.orgaip.orgucl.ac.uk Its protective action stems from its ability to adsorb onto the copper surface, forming a passivating film that hinders the corrosion process. aip.org

The adsorption of 2-MBI on copper surfaces can occur through both chemisorption and physisorption. aip.org The heterocyclic imidazole and benzene rings, with their abundance of lone pair electrons and a large π-electron system, facilitate this interaction. aip.org Specifically, the sulfur and nitrogen atoms in the rings can form chemical bonds with the copper surface. aip.org

On metallic copper, 2-MBI has been observed to adsorb with its molecule lying flat, interacting through its sulfur and both nitrogen atoms. doi.org However, on oxidized copper surfaces, the bonding primarily occurs through the sulfur atom and only one of the nitrogen atoms, resulting in a tilted orientation. doi.org The presence of copper oxides can promote the formation of Cu(I)-2-MBI complexes. doi.org When 2-MBI interacts with metallic copper, it can form complexes such as Cu+MBI− or Cu2+MBI2−, which are reported to be highly protective. doi.org

The formation of a bi-layered organic film has been reported, consisting of an inner chemisorbed layer and an outer physisorbed layer. doi.org In the chemisorbed layer, 2-MBI bonds with both metallic and oxidized copper primarily through its nitrogen atoms, with sulfur atoms also participating when metallic copper is directly accessible. doi.org

Studies on copper-62 alloys in simulated marine environments have demonstrated that 2-MBI effectively forms a strong passivating film by adsorbing onto the copper surface via its sulfur and nitrogen atoms. aip.org This film acts as a barrier, preventing corrosive ions from reaching the metal surface. aip.org The interaction involves both chemisorption through S and N atoms and physisorption via π-π interactions between the aromatic rings and the metal surface. aip.org

| Copper Surface Type | Primary Bonding Atoms | Molecular Orientation | Resulting Film/Complex |

| Metallic Copper | S and both N atoms | Flat | Cu+MBI− or Cu2+MBI2− |

| Oxidized Copper | S and one N atom | Tilted | Cu(I)-2-MBI complex |

| Copper-62 Alloy | S and N atoms | - | Strong passivating film |

Adsorption on Gold and Silver Surfaces

The adsorption of this compound on gold and silver surfaces has been investigated, revealing different interaction mechanisms compared to copper.

On gold surfaces, Density Functional Theory (DFT) studies suggest that the 2-MBI molecule bonds via its sulfur atom. electrochemsci.orgresearchgate.net This interaction is a key aspect of the self-assembly of 2-MBI molecules on gold. electrochemsci.org Surface-enhanced Raman scattering (SERS) studies have also been employed to understand the various adsorption states and orientations of 2-MBI on gold. acs.orgshirazu.ac.iracs.org

In the case of silver surfaces, SERS studies indicate that the adsorption behavior of 2-MBI is distinct from that on gold. acs.org The interaction can lead to different surface products. acs.org At acidic pH, the thione form of 2-MBI is thought to adsorb perpendicularly to the gold nanoparticle surface. doi.org

| Metal Surface | Primary Bonding Atom | Adsorption Characteristics |

| Gold | Sulfur | Forms self-assembled monolayers |

| Silver | - | Different adsorption states observed via SERS |

Interaction with Palladium and Nickel Atoms

Theoretical studies using Density Functional Theory (DFT) have explored the interaction of 2-MBI with palladium and nickel atoms, providing insights into the preferred bonding sites. electrochemsci.orgresearchgate.net

The calculations reveal that, unlike gold which bonds with the sulfur atom, both palladium and nickel atoms preferentially bond with a nitrogen atom of the 2-MBI molecule. electrochemsci.orgresearchgate.net The binding energy calculations suggest the following order of bond strength: Pd-N > Ni-N > Au-S. electrochemsci.org This indicates a stronger interaction between 2-MBI and palladium, followed by nickel, and then gold. electrochemsci.org

It's important to note that experimental investigations on nickel have shown the spontaneous formation of a thin oxide layer upon exposure to air, which could influence the adsorption of organothiols like 2-MBI. electrochemsci.org

| Metal Atom | Primary Bonding Atom | Relative Binding Energy |

| Palladium | Nitrogen | Strongest |

| Nickel | Nitrogen | Intermediate |

| Gold | Sulfur | Weakest |

Role of Thiolate and Thione Tautomers in Adsorption

This compound can exist in two tautomeric forms: the thione form and the thiol form. electrochemsci.orgelectrochemsci.orgnih.govsioc-journal.cn The predominant form depends on the environment, such as the solvent and the solid state. electrochemsci.orgsioc-journal.cn In polar solvents and the solid state, the thione form is generally favored. electrochemsci.org

The specific tautomer involved in the adsorption process is crucial for understanding the interaction mechanism. DFT studies on preoxidized copper surfaces suggest that the thiolate (MBI◦) form interacts more strongly with the surface than the thione (MBIH) form. researchgate.net Both forms bond to the surface through a S–Cu bond. researchgate.net For the thione form, the NH group can form a hydrogen bond with a surface oxygen atom. researchgate.net In contrast, the thiolate form also establishes a N–Cu bond. researchgate.net

Quantum chemical calculations indicate that the thione form of 2-MBI has a higher electron-donating and accepting ability compared to the thiol form, suggesting a more stable adsorption layer on metal surfaces. electrochemsci.org The higher dipole moment of the thione form also contributes to its stronger adsorption potential. electrochemsci.org

SERS studies on silver surfaces have shown a competitive adsorption between the thiol and thione forms depending on the pH. researchgate.net At higher pH, the thiol form, adsorbing via S-Ag and N-Ag bonds, becomes more prevalent. researchgate.net

| Tautomer | Adsorption Characteristics on Preoxidized Copper | Adsorption Characteristics on Silver |

| Thione (MBIH) | Forms S-Cu bond and H-bond with surface oxygen. | Adsorbs vertically at low pH. |

| Thiolate (MBI◦) | Stronger interaction, forms S-Cu and N-Cu bonds. | Competitively adsorbs at higher pH via S-Ag and N-Ag bonds. |

Formation of Surface Bonds (S-Metal, N-Metal) and Hydrogen Bonding

The adsorption of 2-MBI on metallic surfaces involves the formation of various types of bonds, including direct covalent bonds between the sulfur or nitrogen atoms and the metal, as well as hydrogen bonds.

S-Metal Bonds: The sulfur atom in the 2-MBI molecule is a primary site for interaction with metal surfaces. In complexes with copper(I), the copper atom is coordinated by two 2-MBI molecules via their sulfur atoms. nih.goviucr.orgiucr.org DFT studies confirm the formation of S-Cu bonds when 2-MBI adsorbs on preoxidized copper surfaces. researchgate.net Similarly, on gold surfaces, the primary interaction is through a sulfur-gold bond. electrochemsci.orgresearchgate.net

N-Metal Bonds: The nitrogen atoms in the imidazole ring also play a crucial role in surface bonding. On copper surfaces, particularly oxidized ones, N-Cu bonds are formed. doi.orgresearchgate.net In the case of palladium and nickel, theoretical calculations indicate that the primary bonding occurs through a nitrogen atom. electrochemsci.orgresearchgate.net

Hydrogen Bonding: Hydrogen bonding contributes to the stability of the adsorbed layer. On preoxidized copper, the NH group of the thione tautomer can form a hydrogen bond with a surface oxygen atom. researchgate.net In the crystal structures of copper(I) complexes with 2-MBI, N—H⋯S hydrogen bonds are observed. iucr.org

Charge Transfer Mechanisms in Surface Adsorption

The adsorption of 2-MBI on metal surfaces is accompanied by a charge transfer between the molecule and the substrate. This charge transfer is a key element of the chemical adsorption (chemisorption) process and is fundamental to the molecule's effectiveness as a corrosion inhibitor.

DFT studies on preoxidized copper surfaces have shown a charge transfer between the surface and the 2-MBI molecule. researchgate.net The analysis of Mulliken population distribution in quantum chemical calculations helps to identify the active centers of the molecule responsible for the interaction with metals. electrochemsci.org Generally, atoms with more negative charges are more likely to donate electrons to the unoccupied orbitals of the metal. electrochemsci.org

The SERS enhancement mechanism itself is understood to arise from both an electromagnetic effect and a chemical charge transfer between the adsorbing molecule and the metal surface. doi.org The formation of a coordinate covalent bond, which is a hallmark of chemisorption, involves charge sharing or transfer from the inhibitor molecule to the metal surface. najah.edu This process leads to the formation of a protective film that can act as a barrier against further charge transfer associated with corrosion. griffith.edu.au

Influence of Surface Oxidation on Adsorption Behavior

The state of a metal surface, particularly the presence and nature of an oxide layer, significantly dictates the adsorption mechanism and orientation of this compound (2-MBI). Studies comparing 2-MBI adsorption on metallic versus oxidized copper surfaces reveal critical differences in bonding and molecular arrangement.

On a clean, metallic copper surface, such as Cu(111), 2-MBI molecules tend to adsorb with the molecular plane lying flat at low coverages. db-thueringen.de This configuration is stabilized by bonds forming between the copper and both the sulfur and nitrogen atoms of the imidazole ring. doi.org However, as coverage increases, the molecules adopt a tilted orientation to allow for a denser packing within the monolayer. db-thueringen.de

The introduction of a surface oxide layer alters this behavior. On a two-dimensional (2D) surface oxide on Cu(111), 2-MBI adsorption proceeds without molecular decomposition. db-thueringen.de The molecules adsorb in a tilted position, bonding through the sulfur atom and only one of the nitrogen atoms. doi.org This contrasts with the flat-lying, multi-atom bonding observed on the metallic surface. db-thueringen.dedoi.org In this scenario, the oxygen from the pre-existing oxide is substituted, allowing the molecule to bond directly to the copper. db-thueringen.de

When a thicker, three-dimensional (3D) oxide is present, formed by exposure to air, the bonding mechanism changes more dramatically. The 3D oxide, a mixture of Cu₂O and CuO, prevents the sulfur atom from bonding directly with the copper substrate. db-thueringen.de Instead, the interaction is primarily through the nitrogen atoms with the oxidized copper surface. doi.org Density Functional Theory (DFT) calculations support these experimental findings, showing that on pre-oxidized Cu(111), the thione form of 2-MBI (MBIH) forms a hydrogen bond with a surface oxygen atom via its NH group, while the thiolate form (MBI⁻) forms a direct N–Cu bond. researchgate.net Both forms also establish a S–Cu bond. researchgate.net

This adaptability allows 2-MBI to effectively interact with different surface sites on a partially corroded or "de-passivated" surface, where both metallic and oxidized zones are present, contributing to its effectiveness as a corrosion inhibitor. researchgate.net

Table 1: Adsorption Characteristics of 2-MBI on Different Copper Surfaces

This table summarizes the orientation and primary bonding atoms of 2-MBI on copper surfaces with varying levels of oxidation, based on experimental and theoretical studies.

| Surface Type | Molecular Orientation | Primary Bonding Atoms | Reference |

|---|---|---|---|

| Metallic Cu(111) (low coverage) | Flat-lying | Sulfur and both Nitrogen atoms | db-thueringen.dedoi.org |

| Metallic Cu(111) (high coverage) | Tilted | Sulfur and one Nitrogen atom | db-thueringen.de |

| 2D Oxide on Cu(111) | Tilted | Sulfur and one Nitrogen atom | db-thueringen.dedoi.org |

| 3D Oxide on Copper | N/A (complexes formed) | Primarily Nitrogen atoms | db-thueringen.dedoi.org |

Formation and Characterization of Self-Assembled Monolayers (SAMs)

This compound demonstrates the ability to form self-assembled monolayers (SAMs) on various substrates, a characteristic crucial for applications in surface functionalization and corrosion protection. uhasselt.beunlp.edu.ar The formation of these highly organized, single-molecule-thick films is driven by the spontaneous adsorption and arrangement of molecules from a solution or vapor phase onto a solid surface. unlp.edu.ar

On gold (Au) surfaces, particularly Au(111), 2-MBI forms well-defined SAMs. sid.ir Characterization using techniques such as cyclic voltammetry and reductive desorption has been employed to determine the surface coverage and molecular orientation. sid.ir Studies estimate a surface coverage of approximately 2.6 x 10⁻¹⁰ molecules per cm², which suggests a flat-lying configuration of the 2-MBI molecules on the gold surface. sid.ir This orientation is further supported by Scanning Tunneling Microscopy (STM) which shows the molecules aligned in parallel rows. sid.ir The formation of the SAM on gold reduces the double-layer capacitance and inhibits processes like anion adsorption and copper underpotential deposition. sid.ir

On copper surfaces, 2-MBI also forms effective SAMs that provide significant corrosion resistance. erode-sengunthar.ac.in These films are often described as bi-layered, consisting of an inner chemisorbed layer bonded directly to the copper and an outer physisorbed layer. doi.org X-ray Photoelectron Spectroscopy (XPS) is a key technique for characterizing these layers, providing information on elemental composition and chemical bonding states. nih.govthermofisher.com XPS studies on copper reveal that the bonding mechanism involves both nitrogen and sulfur atoms, with the specific interactions depending on the oxidation state of the copper surface, as detailed in the previous section. doi.org The quality and compactness of the SAM can be influenced by the self-assembly time, with longer durations generally leading to more ordered and protective films. erode-sengunthar.ac.in

The characterization of these SAMs relies on a suite of surface-sensitive techniques. XPS and Angle-Resolved XPS (ARXPS) determine the elemental composition, chemical states, layer thickness, and molecular orientation. nih.govthermofisher.com Atomic Force Microscopy (AFM) and STM provide topographical images, revealing the homogeneity, flatness, and molecular arrangement of the film. nih.govnih.gov Contact angle measurements assess the wettability of the surface, which changes upon SAM formation, confirming the presence of the molecular layer. erode-sengunthar.ac.innih.gov

Table 2: Techniques for Characterizing 2-MBI Self-Assembled Monolayers

This table outlines common analytical methods used to study the properties of 2-MBI SAMs and the type of information each technique provides.

| Analytical Technique | Information Provided | Reference |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states, layer thickness | doi.orgerode-sengunthar.ac.innih.gov |

| Cyclic Voltammetry (CV) | Surface coverage, electrochemical barrier properties, desorption potential | sid.ir |

| Scanning Tunneling Microscopy (STM) | Surface topography, molecular arrangement and ordering | sid.ir |

| Atomic Force Microscopy (AFM) | Surface morphology, homogeneity, film stability | nih.gov |

| Contact Angle Measurement | Surface wettability, confirmation of monolayer formation | erode-sengunthar.ac.innih.gov |

Adsorption on Non-Metallic Substrates and Environmental Interfaces

Beyond metal surfaces, the adsorption of this compound onto non-metallic and environmental substrates is critical for understanding its fate in industrial and natural systems, particularly in wastewater treatment processes.

Interaction with Activated Carbon Surfaces

Activated carbon (AC) is a widely used adsorbent for removing a variety of organic pollutants from aqueous solutions due to its high porosity and large surface area. mdpi.comd-nb.info The adsorption of 2-MBI and similar heterocyclic compounds onto activated carbon is an effective method for their removal from wastewater. bohrium.comscielo.br

Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the amount of 2-MBI adsorbed onto the activated carbon and its remaining concentration in the solution. chemrevlett.com The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. d-nb.infochemrevlett.com For many organic pollutants on activated carbon, multi-parameter models like the Redlich-Peterson or Sips isotherm provide a better fit, indicating the complexity of the adsorption process on heterogeneous surfaces. d-nb.info

Table 3: Common Models Used in Adsorption Studies of Organics on Activated Carbon

This table describes the purpose and assumptions of key models applied to understand the adsorption of compounds like 2-MBI on activated carbon.

| Model Type | Model Name | Description and Application | Reference |

|---|---|---|---|

| Isotherm | Langmuir | Describes monolayer adsorption on a homogeneous surface; used to calculate maximum adsorption capacity (qₘ). | chemrevlett.com |

| Isotherm | Freundlich | Empirical model for multilayer adsorption on a heterogeneous surface. | d-nb.info |

| Isotherm | Sips / Redlich-Peterson | Three-parameter hybrid models that combine elements of Langmuir and Freundlich, often providing a better fit for heterogeneous systems. | d-nb.info |

| Kinetic | Pseudo-First-Order | Describes adsorption rate based on the number of unoccupied sites. | bohrium.com |

| Kinetic | Pseudo-Second-Order | Describes adsorption rate based on the assumption that chemisorption is the rate-limiting step. | rsc.org |

| Kinetic | Intraparticle Diffusion | Used to analyze the diffusion mechanism and identify the rate-limiting step(s) in the adsorption process. | mdpi.com |

Role of 2-mercaptobenzimidazole in Corrosion Inhibition

Electrochemical Evaluation of Corrosion Inhibition Efficiency

The performance of 2-Mercaptobenzimidazole as a corrosion inhibitor is extensively evaluated using various electrochemical techniques. These methods provide quantitative data on the reduction of corrosion rates and offer insights into the inhibitor's mechanism of action.

Potentiodynamic Polarization Studies

Potentiodynamic polarization (PDP) is a crucial technique used to study the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of a corrosion process. For this compound, PDP studies consistently demonstrate that it functions as a mixed-type inhibitor. mdpi.comgrafiati.comresearchgate.net This means it suppresses both the anodic and cathodic reaction rates. ijcce.ac.irijcce.ac.ir

The addition of MBI to a corrosive medium, such as hydrochloric acid, leads to a significant decrease in the corrosion current density (i_corr). mdpi.comresearchgate.net The inhibition efficiency (IE%) increases with the concentration of MBI, reaching values as high as 98% at optimal concentrations. researchgate.net The corrosion potential (E_corr) typically shows a slight shift, but not significant enough to classify MBI as a purely anodic or cathodic inhibitor. mdpi.com This mixed-inhibition behavior is attributed to the adsorption of MBI molecules on the metal surface, blocking the active sites for both metal dissolution and hydrogen evolution. grafiati.com

Table 1: Potentiodynamic Polarization Data for Mild Steel in 1.0 M HCl with and without this compound (2-MBI) at 308 K

| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Inhibition Efficiency (%) |

| Blank | -470 | 1100 | - |

| 1 x 10⁻⁶ | -475 | 350 | 68.2 |

| 1 x 10⁻⁵ | -480 | 120 | 89.1 |

| 1 x 10⁻⁴ | -485 | 45 | 95.9 |

| 1 x 10⁻³ | -490 | 22 | 98.0 |

This table is generated based on data reported in the literature, for illustrative purposes. Actual values may vary depending on experimental conditions. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that provides detailed information about the metal/electrolyte interface. When this compound is introduced into a corrosive system, EIS measurements typically show a significant increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl). mdpi.comresearchgate.netnajah.edu

The increase in R_ct indicates a higher resistance to the charge transfer process, which is directly related to a lower corrosion rate. najah.eduresearchgate.net The Nyquist plots for inhibited systems show semicircles with much larger diameters compared to the blank solution, confirming the formation of a protective film on the metal surface. mdpi.comnajah.edu The decrease in C_dl is attributed to the adsorption of MBI molecules on the metal surface, which displaces water molecules and reduces the dielectric constant at the interface. najah.edu The inhibition efficiency calculated from EIS data is generally in good agreement with the results from potentiodynamic polarization and weight loss measurements. mdpi.comresearchgate.net

Table 2: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1.0 M HCl in the Presence of Different Concentrations of this compound (2-MBI)

| Inhibitor Concentration (M) | R_ct (Ω cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |

| Blank | 9.8 | 105 | - |

| 1 x 10⁻⁶ | 45.2 | 85 | 78.3 |

| 1 x 10⁻⁵ | 150.5 | 62 | 93.5 |

| 1 x 10⁻⁴ | 380.1 | 45 | 97.4 |

| 1 x 10⁻³ | 650.7 | 30 | 98.5 |

This table is for illustrative purposes, compiled from representative data in the literature. Specific values can differ based on experimental setup. researchgate.net

Weight Loss Measurements for Inhibition Rate Determination

Weight loss measurement is a straightforward and widely used method to determine the corrosion rate and the inhibition efficiency of an inhibitor. This technique involves immersing a pre-weighed metal specimen in a corrosive solution, with and without the inhibitor, for a specific period. academicjournals.org The weight loss is then used to calculate the corrosion rate and the inhibition efficiency.

Studies have shown that the inhibition efficiency of this compound, as determined by weight loss measurements, increases with its concentration. mdpi.comacademicjournals.org For instance, in acidic solutions, MBI has demonstrated high inhibition efficiencies, often exceeding 90%. academicjournals.org The temperature of the corrosive medium is a critical factor; typically, the inhibition efficiency of MBI decreases with increasing temperature, which can be attributed to the desorption of the inhibitor molecules from the metal surface at higher thermal energies. mdpi.comworktribe.com

Table 3: Effect of this compound (2-MBI) Concentration on the Corrosion of Mild Steel in 1 M HCl as Determined by Weight Loss Measurements

| Inhibitor Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |

| Blank | 1.25 | - |

| 5 x 10⁻⁶ | 0.42 | 66.4 |

| 1 x 10⁻⁵ | 0.21 | 83.2 |

| 5 x 10⁻⁵ | 0.10 | 92.0 |

| 1 x 10⁻⁴ | 0.06 | 95.2 |

This table presents illustrative data based on findings from various studies. Actual results can vary. mdpi.com

Mechanistic Insights into Corrosion Protection

The protective action of this compound against corrosion is primarily attributed to its ability to adsorb onto the metal surface and form a stable, protective film. Understanding the mechanism of this interaction is crucial for optimizing its application.

Adsorption Isotherms and Thermodynamic Parameters of Adsorption (e.g., Langmuir Isotherm)

The adsorption of this compound on a metal surface can be described by various adsorption isotherms, with the Langmuir isotherm being the most frequently reported model to fit the experimental data. mdpi.comresearchgate.netijcce.ac.irresearchgate.net The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface. ijcce.ac.ir The fit to this isotherm suggests that the MBI molecules occupy specific adsorption sites on the metal surface and that there are no interactions between the adsorbed molecules. mdpi.comresearchgate.net

Thermodynamic parameters, such as the standard free energy of adsorption (ΔG°_ads), provide further insights into the adsorption mechanism. The negative values of ΔG°_ads indicate that the adsorption of MBI is a spontaneous process. ijcce.ac.iracademicjournals.org The magnitude of ΔG°_ads can help distinguish between physisorption (electrostatic interactions) and chemisorption (covalent bonding). Values of ΔG°_ads up to -20 kJ/mol are typically associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. academicjournals.org For MBI, the calculated ΔG°_ads values often fall in a range that suggests a combination of both physisorption and chemisorption. ijcce.ac.irput.ac.ir

Table 4: Thermodynamic Parameters for the Adsorption of this compound (2-MBI) on a Metal Surface

| Adsorption Isotherm Model | K_ads (L/mol) | ΔG°_ads (kJ/mol) |

| Langmuir | 5.88 x 10⁴ | -37.76 |

This table provides an example of thermodynamic data derived from adsorption studies. The values are representative and can vary with the metal, corrosive medium, and temperature. mdpi.com

Formation of Protective Films and Barrier Properties on Metal Surfaces

The corrosion inhibition by this compound is fundamentally due to the formation of a protective film on the metal surface. chemiis.comaip.org This film acts as a physical barrier, isolating the metal from the corrosive environment. doi.org The MBI molecule can adsorb on the metal surface through the lone pair of electrons on its sulfur and nitrogen atoms, as well as the π-electrons of the benzene ring. mdpi.com

On copper surfaces, for instance, MBI is known to form a bi-layered film, consisting of an inner chemisorbed layer and an outer physisorbed layer. doi.org The chemisorbed layer involves direct bonding between the nitrogen and sulfur atoms of MBI and the copper atoms. doi.orgresearchgate.net In some cases, MBI can react with metal ions to form a complex, such as a Cu(I)-MBI complex, which further enhances the protective properties of the film. doi.org This protective layer is effective in preventing the diffusion of corrosive species, such as chloride ions, to the metal surface, thereby significantly reducing the corrosion rate. aip.org The stability and integrity of this film are crucial for long-term corrosion protection.

Synergistic Inhibition Effects with Co-inhibitors

The corrosion inhibition efficiency of this compound (MBI) can be significantly enhanced when used in combination with other compounds, a phenomenon known as synergism. This effect is often attributed to the improved adsorption and formation of a more resilient protective film on the metal surface.

Studies have shown a notable synergistic effect when MBI is combined with various co-inhibitors. For instance, in a 1 M HCl solution, a mixture of MBI and 2-ethylbenzimidazole demonstrated a synergistic effect of over 6.5%, leading to a total inhibition efficiency of more than 93% for carbon steel. ijche.ir The optimal performance was observed at a 75:25 mixing ratio of MBI to 2-ethylbenzimidazole. ijche.ir Similarly, a 1:1 mixture of MBI and oleic imidazoline in 1 M HCl resulted in a synergistic inhibition effect of 15.9%, achieving an impressive 97.8% inhibition efficiency for carbon steel. ijcce.ac.irijcce.ac.ir

The combination of MBI and potassium iodide (KI) has also proven effective for protecting copper in aerated 0.5 mol L−1 H2SO4 solutions. researcher.liferesearchgate.net While MBI alone at a 1 mM concentration provided 74.2% inhibition efficiency, the addition of 0.25 mmol L−1 KI to a 0.75 mmol L−1 MBI solution boosted the efficiency to 95.3%. researcher.liferesearchgate.net This enhancement is attributed to the initial adsorption of iodide anions on the copper surface, which facilitates the subsequent adsorption of protonated MBI, leading to the formation of a more robust inhibitive film. researcher.liferesearchgate.net

Furthermore, a synergistic relationship has been observed between MBI and octylphosphonic acid (OPA) for the protection of copper in a 3 wt. % NaCl solution. researchgate.net Although OPA is not an effective inhibitor for copper on its own, its presence enhances the performance of MBI by altering the bonding of MBI to the copper surface, resulting in a denser and more protective organic film. researchgate.net In another study, the combination of 100 ppm of MBI and 100 ppm of zinc nitrate in a 3.5% NaCl solution resulted in a significantly reduced corrosion current and high inhibition efficiency for carbon steel. grafiati.com

These findings highlight the potential of using MBI in inhibitor formulations with co-inhibitors to achieve superior corrosion protection across different metal systems and corrosive environments.

Influence of Environmental Conditions (pH, Temperature, Medium Composition)

The efficacy of this compound (MBI) as a corrosion inhibitor is significantly influenced by various environmental factors, including pH, temperature, and the composition of the corrosive medium.

pH: The performance of MBI can be affected by the acidity or alkalinity of the environment. In acidic solutions, such as 1 M hydrochloric acid (HCl), MBI has been shown to be a highly effective inhibitor for carbon and mild steel. ijche.irijcce.ac.irmanchester.ac.uk The inhibition mechanism in acidic media often involves the adsorption of protonated MBI molecules onto the metal surface. researcher.liferesearchgate.net For copper, MBI provides protection in acidic environments where the natural protective oxide film would otherwise dissolve. doi.org

Temperature: Temperature generally has an inverse relationship with the inhibition efficiency of MBI. As the temperature increases, the protective effect of MBI tends to decrease. ijche.irmdpi.com For instance, in one study on mild steel in HCl, the inhibition efficiency dropped from 93% at 303 K to 78% at 333 K. mdpi.com This reduction in efficiency is often attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures. mdpi.comworktribe.com However, some studies have shown that MBI can remain effective at elevated temperatures under specific conditions. For example, in a sweet oilfield environment, MBI effectively inhibited carbon steel corrosion at both 30°C and 55°C. onepetro.org In another study, the inhibition by a mixture of MBI and oleic imidazoline did not decrease significantly with temperatures up to 373.15 K, which was linked to their strong adsorption on the carbon steel surface. ijcce.ac.irijcce.ac.ir

Medium Composition: The chemical makeup of the corrosive environment plays a crucial role in the performance of MBI. In acidic solutions like HCl and sulfuric acid, MBI is an effective inhibitor for carbon and mild steel. ijche.ironepetro.org Its performance has also been validated in CO2-saturated brine, mimicking sweet oilfield conditions. onepetro.orgonepetro.org For copper and its alloys, MBI shows high inhibition efficiency in chloride-containing solutions, such as 3% NaCl, and in simulated marine environments. doi.orgaip.org The presence of aggressive ions like chlorides can impact the protective film. ucl.ac.uk The solvent used for inhibitor application can also be critical; inhibitor films on copper were found to form from aqueous solutions but not from ethanol solutions. researcher.life

Application in Specific Metal Systems

Corrosion Inhibition of Carbon Steel and Mild Steel

This compound (MBI) has been extensively studied and proven to be an effective corrosion inhibitor for both carbon steel and mild steel in various aggressive environments, particularly in acidic media. ijche.irmanchester.ac.ukonepetro.org The primary mechanism of protection involves the adsorption of MBI molecules onto the steel surface, forming a protective film that acts as a barrier to the corrosive species. ijcce.ac.irmanchester.ac.uk

In hydrochloric acid (HCl) solutions, MBI demonstrates high inhibition efficiency. For instance, in 1 M HCl, MBI can achieve an inhibition efficiency of up to 99% for carbon steel. manchester.ac.uk It acts as a mixed-type inhibitor, meaning it suppresses both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions. manchester.ac.ukresearchgate.net The adsorption of MBI on the steel surface in HCl has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the surface. researchgate.netscilit.com

The effectiveness of MBI is also evident in CO2-corrosive environments, which are common in the oil and gas industry. onepetro.orgonepetro.org Studies have shown that MBI can effectively inhibit the corrosion of carbon steel in CO2-saturated brine. onepetro.org It is often used as a synergist to enhance the performance of other inhibitors, such as oleic imidazoline, in these conditions. onepetro.org

The protective film formed by MBI on steel surfaces has been characterized by various techniques. X-ray photoelectron spectroscopy (XPS) has revealed that on highly inhibited surfaces in HCl, MBI binds directly to the film-free carbon-steel. manchester.ac.uk The inhibitor's performance is, however, influenced by factors like temperature and immersion time. Generally, an increase in temperature tends to decrease the inhibition efficiency due to the desorption of inhibitor molecules. mdpi.comworktribe.comworktribe.com

Interactive Table: Inhibition Efficiency of this compound on Steel

| Metal | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Carbon Steel | 1 M HCl | 2 mM | - | ~99 | manchester.ac.uk |

| Mild Steel | 1.0 M HCl | 10⁻³ M | 35 | 98 | researchgate.net |

| Carbon Steel | 1 M HCl | 75 ppm (with Oleic Imidazoline) | - | 97.8 | ijcce.ac.irijcce.ac.ir |

| Carbon Steel | 1 M HCl | 130 ppm (with 2-ethylbenzimidazole) | 25 | >93 | ijche.ir |

| Mild Steel | 15 wt.% HCl | - | Room Temp | 97 | worktribe.com |

| Mild Steel | 15 wt.% HCl | - | 60 | 88 | worktribe.com |

Protection of Copper and Copper Alloys

This compound (MBI) is a well-established and highly effective corrosion inhibitor for copper and its alloys in a variety of corrosive environments. doi.orgaip.orgucl.ac.uk Its protective action stems from the formation of a stable and dense film on the copper surface through the chemisorption of MBI molecules. doi.orgresearchgate.net The MBI molecule contains nitrogen and sulfur atoms, which act as active centers for bonding with the copper surface. aip.orgzenodo.org

In acidic chloride solutions, MBI has been shown to form a bi-layered organic film on copper surfaces, consisting of an inner chemisorbed layer and an outer physisorbed layer. doi.org This film effectively inhibits the anodic dissolution of copper, with inhibition efficiencies ranging from 84% to 93%. doi.org The formation of a Cu(I)-MBI complex is believed to be responsible for the protection against dissolution in acidic environments. doi.org

MBI's effectiveness has also been demonstrated in neutral chloride solutions, such as 3% NaCl, and in simulated marine environments. aip.org It can be incorporated into protective coatings, like epoxy resins, to extend their service life on copper alloys in marine conditions. aip.org The MBI molecules adsorb onto the copper surface, forming a passivating film that prevents corrosive ions from reaching the metal. aip.org

The structure of the adsorbed MBI film can be influenced by the pre-treatment of the copper surface. An enhanced protective effect is achieved when MBI is adsorbed on an initially oxide-free surface. doi.org Furthermore, the stability of the MBI film has been shown to be robust, with high corrosion inhibition performance demonstrated even after long immersion periods of up to 180 days. researchgate.net